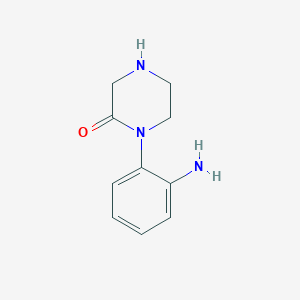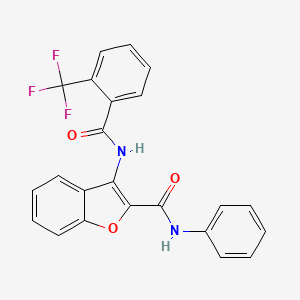![molecular formula C15H12FN3O2 B2744904 3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine CAS No. 2413379-30-1](/img/structure/B2744904.png)
3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine is a useful research compound. Its molecular formula is C15H12FN3O2 and its molecular weight is 285.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
1,2,4-Oxadiazole derivatives are synthesized through various methods, focusing on the creation of compounds with enhanced pharmacological activities. The synthesis of these compounds often involves the use of primary amidoximes and acylating agents, with pathways including 1,3-dipolar cycloaddition reactions. These methods highlight the versatility and potential for chemical modification within this class of compounds (Kayukova, 2005).
Pharmacological Applications
1,3,4-Oxadiazole and 1,2,4-oxadiazole derivatives exhibit a range of pharmacological activities due to their interaction with biological macromolecules. These interactions facilitate their use in the development of compounds for treating various ailments. Recent research highlights their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. This broad spectrum of activity underscores the potential of 1,2,4-oxadiazoles in medicinal chemistry and drug development (Wang et al., 2022).
Biological Roles and Applications
The diverse biological applications of 1,2,4-oxadiazole derivatives are a subject of ongoing research, with studies focusing on their role in addressing health-related issues. Their ability to act through various mechanisms, including modulation of lipid metabolism and glucose, positions them as candidates for treating metabolic disorders, cancer, and infections. This versatility is further enhanced by their structural features, which allow for effective binding with enzymes and receptors, facilitating a wide range of weak interactions crucial for their bioactivity (Nayak & Poojary, 2019).
Mechanism of Action
Target of Action
It’s known that similar compounds have shown affinity to multiple receptors , which suggests that this compound might also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets leading to a range of biological activities . This compound might also interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biological activities , suggesting that this compound might also influence various biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown a range of biological activities , suggesting that this compound might also have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that oxadiazole derivatives can interact with multiple receptors, which can be beneficial in developing new useful derivatives
Cellular Effects
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
3-[4-[(2-fluorophenyl)methoxy]phenyl]-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-13-4-2-1-3-11(13)9-20-12-7-5-10(6-8-12)14-18-15(17)21-19-14/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBALMLEIHLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NOC(=N3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B2744824.png)

![N-(3-FLUORO-4-METHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2744826.png)

![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)
![6-(benzylamino)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744832.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide](/img/structure/B2744836.png)



![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2744842.png)
![3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole](/img/structure/B2744843.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2744844.png)
